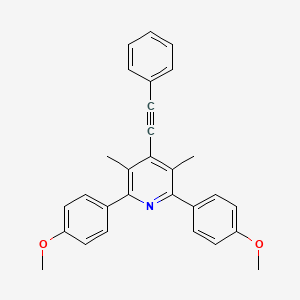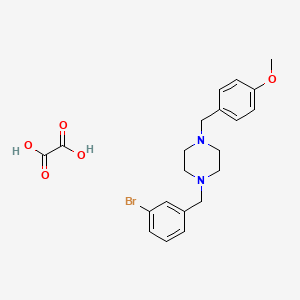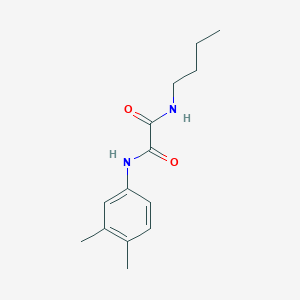![molecular formula C14H10N2O6 B4925732 3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B4925732.png)
3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid is a compound that has been studied for its potential applications in scientific research. This compound is also known as FNBAA and is a derivative of acrylic acid. FNBAA has been found to have a wide range of biochemical and physiological effects, making it an interesting compound for further research.
Mecanismo De Acción
The mechanism of action of FNBAA is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in metabolic pathways. FNBAA has been found to inhibit the activity of enzymes such as alpha-glucosidase and lipase, which are involved in the breakdown of carbohydrates and lipids, respectively. FNBAA may also have other mechanisms of action that have yet to be fully explored.
Biochemical and Physiological Effects:
FNBAA has been found to have a range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes involved in carbohydrate and lipid metabolism, FNBAA has also been found to have anti-inflammatory and anti-tumor properties. FNBAA has also been studied for its potential use as a therapeutic agent in the treatment of diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FNBAA in lab experiments is its ability to selectively inhibit specific enzymes involved in metabolic pathways. This makes it a useful tool for studying the biochemical and physiological effects of these enzymes. However, one limitation of FNBAA is its complex synthesis process, which may make it difficult to obtain in large quantities for use in experiments.
Direcciones Futuras
There are several potential future directions for research involving FNBAA. One area of interest is its potential use as a therapeutic agent in the treatment of diabetes and obesity. FNBAA may also have applications in the development of new anti-inflammatory and anti-tumor drugs. Additionally, further research is needed to fully understand the mechanism of action of FNBAA and its effects on various enzymes and metabolic pathways.
Métodos De Síntesis
The synthesis of FNBAA involves several steps, including the reaction of 3-nitrobenzoyl chloride with furfurylamine to form 3-nitrobenzoyl-furfurylamine. This compound is then reacted with acryloyl chloride to form FNBAA. The synthesis of FNBAA is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
FNBAA has been studied for its potential applications in scientific research, particularly in the field of biochemistry. This compound has been found to have a range of biochemical and physiological effects, including the inhibition of enzymes involved in the metabolism of carbohydrates and lipids. FNBAA has also been found to have anti-inflammatory and anti-tumor properties.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-2-[(3-nitrobenzoyl)amino]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6/c17-13(9-3-1-4-10(7-9)16(20)21)15-12(14(18)19)8-11-5-2-6-22-11/h1-8H,(H,15,17)(H,18,19)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEDHWKLJXWDTG-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=CC2=CC=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/C(=C/C2=CC=CO2)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(Furan-2-YL)-2-[(3-nitrophenyl)formamido]prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-isopropylphenoxy)propyl]-1-butanamine](/img/structure/B4925652.png)
![2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B4925653.png)

![1-[(4-methoxyphenoxy)acetyl]-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4925662.png)
![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B4925664.png)


![ethyl 5-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925685.png)
![3-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4925696.png)

![N-{2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4925731.png)

![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925751.png)
![1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B4925758.png)